

Optimizing reaction conditions for the synthesis of N-phenyl-4-piperidone

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Compound of Interest

Compound Name: *1-Phenylpiperidin-4-one*

Cat. No.: B031807

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Technical Support Center: Synthesis of N-phenyl-4-piperidone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-phenyl-4-piperidone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-phenyl-4-piperidone?

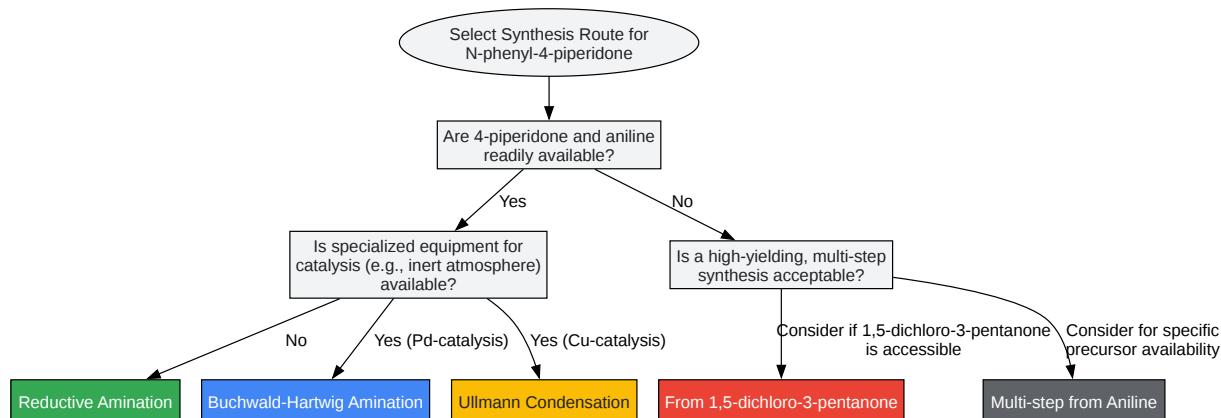
A1: The main strategies for synthesizing N-phenyl-4-piperidone include:

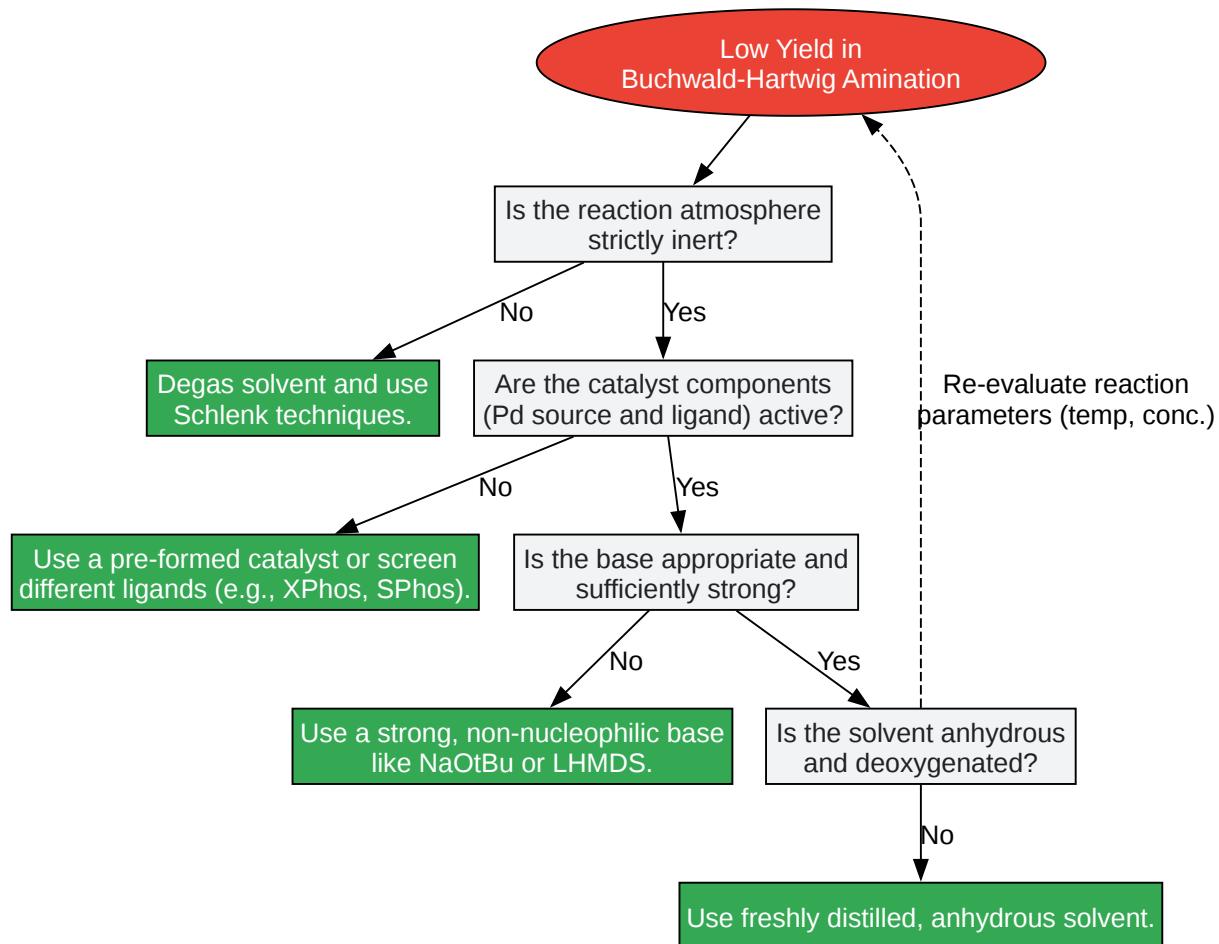
- Reductive Amination: This is a direct approach involving the reaction of 4-piperidone with aniline in the presence of a reducing agent. The reaction forms an imine or enamine intermediate, which is then reduced *in situ* to the final product.[1][2]
- Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction between 4-piperidone and an aryl halide (e.g., bromobenzene or chlorobenzene).[2][3] This method is known for its broad substrate scope and functional group tolerance.[3]
- Ullmann Condensation: A copper-catalyzed reaction between 4-piperidone and an aryl halide. This method is an alternative to the Buchwald-Hartwig amination but often requires higher temperatures.

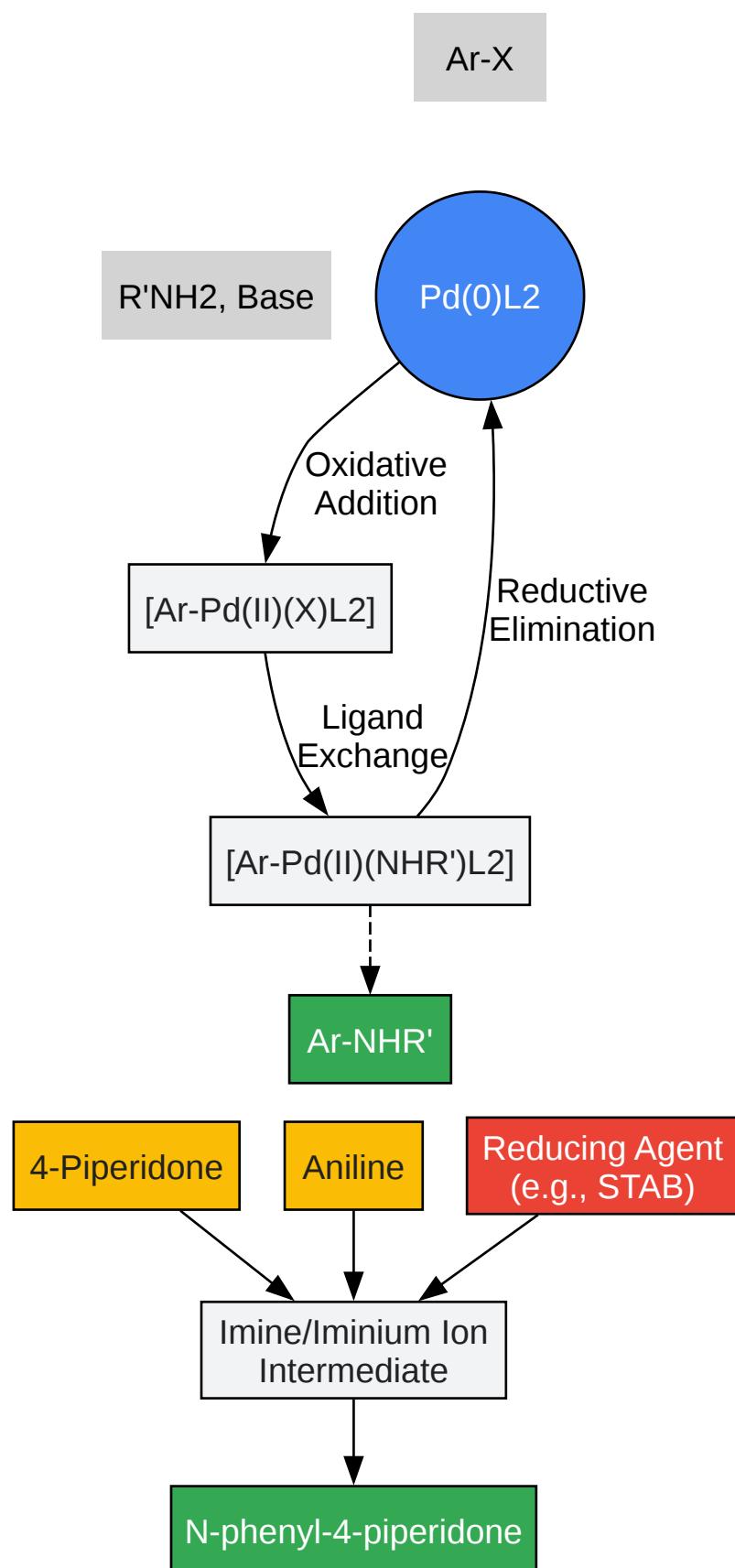
- Synthesis from 1,5-dichloro-3-pentanone: This method involves a ring-closing reaction between 1,5-dichloro-3-pentanone and aniline.[4]
- Multi-step Synthesis from Aniline: A synthetic route that begins with aniline and 3-methyl-1,3,5-pentanetriol, followed by demethylation and oxidation to yield N-phenyl-4-piperidone.[5]

Q2: How do I choose the most suitable synthetic method?

A2: The choice of synthetic route depends on several factors, including the availability and cost of starting materials, required scale, and the functional groups present in any substituted analogs. The following decision-making workflow can help guide your selection.







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